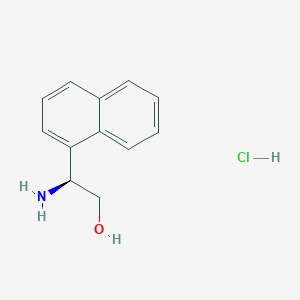
2-TERT-BUTYLTHIOBENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-TERT-BUTYLTHIOBENZAMIDE is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thioamide derivative of benzamide that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-TERT-BUTYLTHIOBENZAMIDE is not fully understood. However, it has been suggested that it may act by inhibiting the activity of various enzymes involved in the inflammatory response and oxidative stress. It has also been suggested that it may act by scavenging free radicals and reducing the production of reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, it has been found to exhibit antimicrobial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-TERT-BUTYLTHIOBENZAMIDE in lab experiments include its low toxicity, high stability, and ease of synthesis. However, its limitations include its limited solubility in water and its potential interference with the activity of other enzymes.
Orientations Futures
There are several future directions for the study of 2-TERT-BUTYLTHIOBENZAMIDE. These include:
1. Further investigation of its mechanism of action and its potential use as a therapeutic agent for various diseases.
2. Development of new synthesis methods for this compound that improve its solubility and reduce its potential interference with other enzymes.
3. Exploration of its potential use as a fluorescent probe for the detection of other biomolecules.
4. Investigation of its potential use as a food preservative due to its antimicrobial properties.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using various methods and has been found to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. Its mechanism of action is not fully understood, but it has been suggested to act by inhibiting the activity of various enzymes involved in the inflammatory response and oxidative stress. Its advantages include its low toxicity, high stability, and ease of synthesis, while its limitations include its limited solubility in water and potential interference with other enzymes. There are several future directions for the study of this compound, including further investigation of its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
2-TERT-BUTYLTHIOBENZAMIDE can be synthesized using various methods. One of the most commonly used methods is the reaction between 2-tert-butylbenzamide and thiourea in the presence of a catalyst such as hydrochloric acid. This reaction leads to the formation of this compound as a white solid with a melting point of 120-122°C.
Applications De Recherche Scientifique
2-TERT-BUTYLTHIOBENZAMIDE has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. It has also been studied for its potential use as a fluorescent probe for the detection of cysteine and glutathione.
Propriétés
| 170098-21-2 | |
Formule moléculaire |
C11H15NS |
Poids moléculaire |
193.3085 |
Synonymes |
2-TERT-BUTYLTHIOBENZAMIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1149190.png)



![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1149201.png)
![Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B1149202.png)
